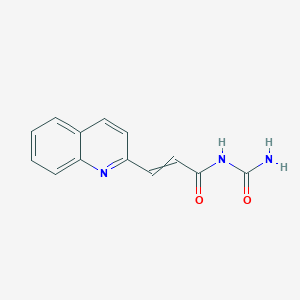
N-Carbamoyl-3-(quinolin-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamoyl-3-(quinolin-2-yl)prop-2-enamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a quinoline ring system, which is a fused ring structure containing a benzene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-3-(quinolin-2-yl)prop-2-enamide can be achieved through various methods. One common approach involves the reaction of quinoline derivatives with appropriate reagents to introduce the carbamoyl and prop-2-enamide groups. For instance, the Schotten-Baumann method is often used for amide synthesis, where a carboxylic acid is converted to an acid chloride, which then reacts with an amine . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and environmentally friendly reagents, is also explored to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-Carbamoyl-3-(quinolin-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or prop-2-enamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and substituted quinoline compounds .
Aplicaciones Científicas De Investigación
N-Carbamoyl-3-(quinolin-2-yl)prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-Carbamoyl-3-(quinolin-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like histone deacetylase (HDAC), leading to changes in gene expression and inhibition of cancer cell growth . The compound may also interact with other cellular targets, affecting various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(Quinolin-3-yl)prop-2-enamide: This compound has a similar structure but with the quinoline ring attached at a different position.
N-(Quinolin-5-yl)prop-2-enamide: Another similar compound with the quinoline ring attached at the 5-position.
Uniqueness
N-Carbamoyl-3-(quinolin-2-yl)prop-2-enamide is unique due to the presence of the carbamoyl group, which enhances its chemical reactivity and potential biological activities. The specific positioning of the quinoline ring also contributes to its distinct properties and applications .
Propiedades
Número CAS |
62879-72-5 |
|---|---|
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
N-carbamoyl-3-quinolin-2-ylprop-2-enamide |
InChI |
InChI=1S/C13H11N3O2/c14-13(18)16-12(17)8-7-10-6-5-9-3-1-2-4-11(9)15-10/h1-8H,(H3,14,16,17,18) |
Clave InChI |
BZEROZWBBYKUJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




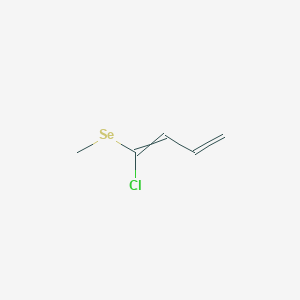
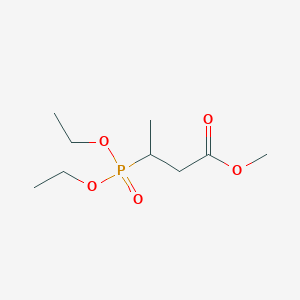
![2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14502204.png)
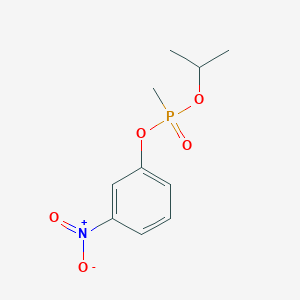
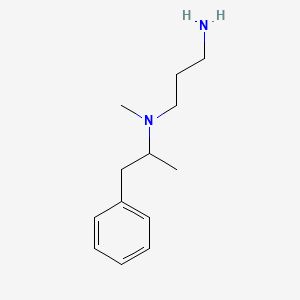

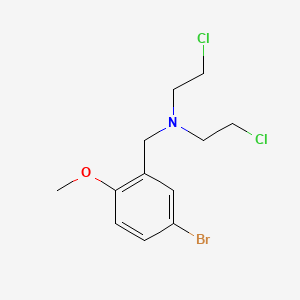
![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502239.png)
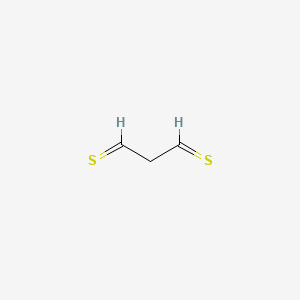
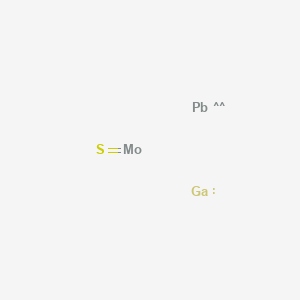

![N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea](/img/structure/B14502261.png)
